molecular formula C9H12Cl2N2 B1455840 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine CAS No. 1340068-90-7

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

Cat. No. B1455840
M. Wt: 219.11 g/mol
InChI Key: HPHVLUOXUHLPHZ-UHFFFAOYSA-N
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Description

“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a chemical compound with the CAS Number: 1340068-90-7 . It has a molecular weight of 219.11 and is typically stored at room temperature . The compound is usually available in powder form .


Physical And Chemical Properties Analysis

“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a powder at room temperature . Detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Research into pyrimidine derivatives, including compounds structurally related to 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, has yielded various methodologies for synthesis and characterization, offering insights into their potential applications. For example, studies have described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate for further chemical reactions, highlighting the versatility of pyrimidine compounds in synthesis processes (Liu Guo-ji, 2009). Additionally, the synthesis, characterisation, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines have demonstrated the potential biomedical applications of pyrimidine derivatives (Y. Etemadi et al., 2016).

Biological Evaluation

The investigation into pyrimidine and its derivatives extends into biological evaluation, where some compounds exhibit promising antimicrobial activity. For instance, synthesis and biological evaluation of certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown significant antimicrobial properties, suggesting their utility in developing new antimicrobial agents (H. Sayed et al., 2006).

Chemoselective Reactions

Chemoselective reactions involving pyrimidine derivatives are critical for synthesizing targeted chemical compounds. Research into chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines reveals the specificity of these reactions in producing desired outcomes, offering pathways for creating complex molecules with high precision (R. Baiazitov et al., 2013).

Nonlinear Optical Material Potential

The exploration of pyrimidine derivatives as potential nonlinear optical (NLO) materials has been an area of interest due to their promising applications in optical devices. For example, a study on the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrated its potential as a third-order NLO material, highlighting the relevance of pyrimidine derivatives in advancing optical technology (P. Murthy et al., 2019).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVLUOXUHLPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

CAS RN

1340068-90-7
Record name 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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